molecular formula C20H16N2O2S2 B2769352 (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 900135-21-9

(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2769352
CAS No.: 900135-21-9
M. Wt: 380.48
InChI Key: UCZBLJUBIOMIRN-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H16N2O2S2 and its molecular weight is 380.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

NSC807908, also known as (5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, is an inhibitor of the Ras Converting Enzyme 1 (Rce1) protease . Rce1 is a key enzyme involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling pathways.

Mode of Action

NSC807908 interacts with its target, Rce1, by binding to the active site of the enzyme and inhibiting its protease activity . This disruption of Rce1 function leads to the alteration of Ras membrane localization in human cells , which can significantly impact the Ras signaling pathway and potentially influence cell proliferation, differentiation, and survival.

Properties

IUPAC Name

4-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-15-7-5-13(6-8-15)9-10-22-19(24)18(26-20(22)25)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,11-12,23-24H,9-10H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMEAIOQSMHIW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCC4=CC=C(C=C4)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.